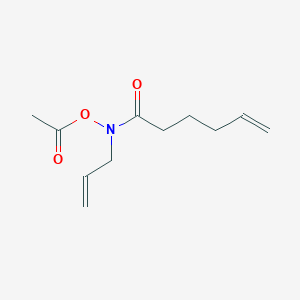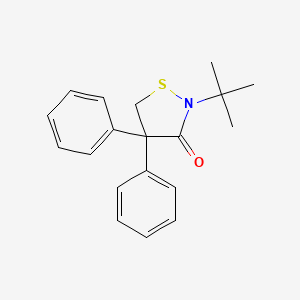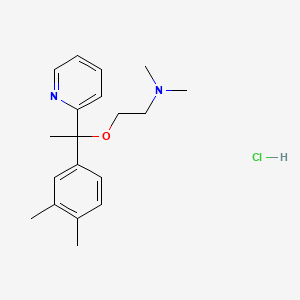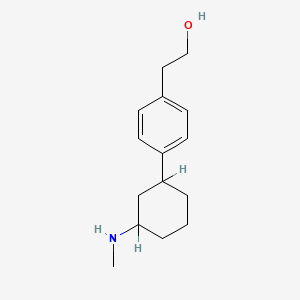
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group, a chloro group, a methyl group, and an acridine carboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Acridine Formation: The acridine moiety is synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylate group with the nitrophenyl group, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives.
科学研究应用
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The nitrophenyl group may also participate in redox reactions, generating reactive oxygen species that contribute to its cytotoxic effects.
相似化合物的比较
Similar Compounds
4-Nitrophenyl chloroformate: Used as a coupling agent in organic synthesis.
9-Chloroacridine: Known for its anticancer properties.
6-Methylacridine: Used in the synthesis of dyes and pigments.
Uniqueness
4-Nitrophenyl 9-chloro-6-methylacridine-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to intercalate with DNA and participate in redox reactions makes it a valuable compound for research in medicinal chemistry and molecular biology.
属性
CAS 编号 |
78847-69-5 |
|---|---|
分子式 |
C21H13ClN2O4 |
分子量 |
392.8 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 9-chloro-6-methylacridine-4-carboxylate |
InChI |
InChI=1S/C21H13ClN2O4/c1-12-5-10-15-18(11-12)23-20-16(19(15)22)3-2-4-17(20)21(25)28-14-8-6-13(7-9-14)24(26)27/h2-11H,1H3 |
InChI 键 |
INEMBLDSWFWQRS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC3=C(C=CC=C3C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C(=C2C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)



![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)


![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)


![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)

![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
